Conformational Rigidity vs. Flexible Analogs
The spirocyclic nature of the target compound confers complete conformational restriction, a key differentiator from linear or monocyclic amine building blocks. This is quantified by its Rotatable Bond Count of zero, which is an intrinsic property of the 1,7-diazaspiro[4.4]nonane framework [1]. In contrast, many common amine building blocks possess multiple rotatable bonds (e.g., piperidine has 0 but linear amines can have 2-5+), which introduces entropic penalties and can reduce target binding affinity. This rigidity is preserved in the TFA salt, ensuring a predictable 3D pharmacophore for structure-based drug design.
| Evidence Dimension | Rotatable Bond Count |
|---|---|
| Target Compound Data | 0 rotatable bonds |
| Comparator Or Baseline | Linear or monocyclic amine building blocks (e.g., N-ethylbutylamine: 4 rotatable bonds) |
| Quantified Difference | Reduction of 4 or more rotatable bonds |
| Conditions | Computed property based on 2D chemical structure |
Why This Matters
Lower rotatable bond count correlates with higher probability of oral bioavailability and stronger target binding due to reduced conformational entropy loss upon binding, making this scaffold a strategic choice for lead optimization.
- [1] PubChem. (2025). 1,7-Diazaspiro[4.4]nonan-2-one trifluoroacetate. National Center for Biotechnology Information. CID 91663868. View Source
